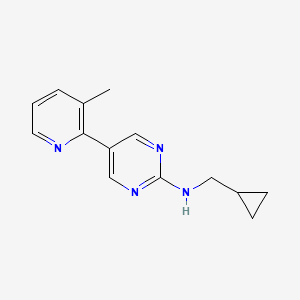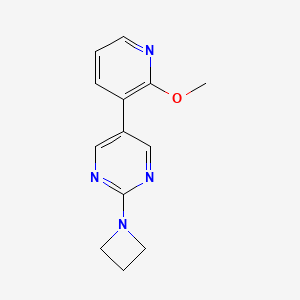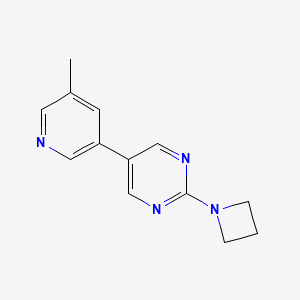
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine, also known as CMPPA, is a synthetic compound with a wide range of applications in scientific research. CMPPA has been studied for its potential in drug development, as well as its ability to act as a biochemical and physiological modulator.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to inhibit the release of cytokines, which are involved in inflammation. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in oxidative stress. N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.
実験室実験の利点と制限
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is relatively stable, making it suitable for long-term storage. However, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine also has some limitations for use in lab experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the study of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine. One potential area of research is the development of new drugs based on the compound. Additionally, further studies of the mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further studies of the structure-activity relationships of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more potent and selective compounds. Finally, further studies of the pharmacokinetics of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more effective delivery systems.
合成法
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can be synthesized through a multi-step process beginning with the reaction of 3-methylpyridine with cyclopropylmethyl bromide. This reaction yields a cyclopropylmethyl-3-methylpyridine, which is then reacted with aqueous ammonia to form a cyclopropylmethyl-3-methylpyridine amine. This amine is then reacted with ethyl chloroacetate to form the desired N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine.
科学的研究の応用
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential in drug development. It has been shown to have anti-inflammatory, anti-allergic, and anti-oxidative properties, making it a promising candidate for the development of new drugs. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to act as a modulator of biochemical and physiological processes.
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSZXOIBIBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441192.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)


![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)